molecular formula C19H24N4O2 B11959775 4,4'-Methylenebis(1-ethyl-3-phenylurea) CAS No. 22094-75-3

4,4'-Methylenebis(1-ethyl-3-phenylurea)

Cat. No.: B11959775
CAS No.: 22094-75-3
M. Wt: 340.4 g/mol
InChI Key: CPIULYZPWLZMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenebis(1-ethyl-3-phenylurea) is a chemical compound with the molecular formula C19H24N4O2 and a molecular weight of 340.429 g/mol . This compound is part of a class of organic compounds known as ureas, which are characterized by the presence of a carbonyl group attached to two amine groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4’-Methylenebis(1-ethyl-3-phenylurea) typically involves the reaction of 1-ethyl-3-phenylurea with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two urea molecules. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4,4’-Methylenebis(1-ethyl-3-phenylurea) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Scientific Research Applications

4,4’-Methylenebis(1-ethyl-3-phenylurea) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(1-ethyl-3-phenylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

4,4’-Methylenebis(1-ethyl-3-phenylurea) can be compared with other similar compounds, such as:

    4,4’-Methylenebis(1-methyl-3-phenylurea): This compound has a similar structure but with a methyl group instead of an ethyl group.

    4,4’-Methylenebis(1,1-dimethyl-3-phenylurea): This compound has two methyl groups attached to the nitrogen atoms instead of one ethyl group.

    4,4’-Methylenebis(1-butyl-3-phenylurea): This compound has a butyl group instead of an ethyl group.

These similar compounds share some chemical properties with 4,4’-Methylenebis(1-ethyl-3-phenylurea) but differ in their specific applications and reactivity due to the variations in their molecular structures.

Properties

CAS No.

22094-75-3

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-ethyl-3-[4-[[4-(ethylcarbamoylamino)phenyl]methyl]phenyl]urea

InChI

InChI=1S/C19H24N4O2/c1-3-20-18(24)22-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)23-19(25)21-4-2/h5-12H,3-4,13H2,1-2H3,(H2,20,22,24)(H2,21,23,25)

InChI Key

CPIULYZPWLZMGH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.